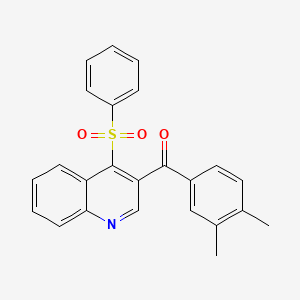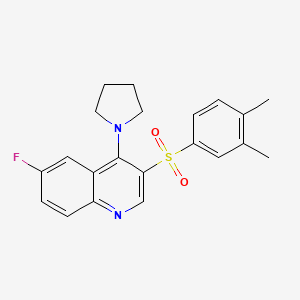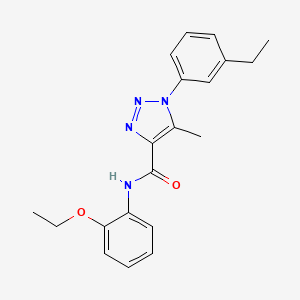
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline (4-BS-3-DMBQ) is an organic compound of the quinoline family that has seen increasing use in scientific research. It is a versatile compound that can be used for a variety of applications, including as a catalyst for organic synthesis, as a ligand for metal complexes, and as a fluorescent dye for biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a ligand for metal complexes, and as a fluorescent dye for biochemical and physiological studies. It has also been used in the synthesis of other organic compounds, such as 3-aminobenzenesulfonamide and 4-aminobenzenesulfonamide.
Mecanismo De Acción
The mechanism of action of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This enables the compound to act as a catalyst for organic synthesis, as well as a ligand for metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline are not yet fully understood. However, it has been shown to have a variety of effects on cells, including an increase in cell proliferation and a decrease in cell death. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline has a number of advantages for lab experiments. It is relatively easy to synthesize, and can be easily scaled up for larger quantities of the compound. Additionally, the compound is relatively stable, and can be stored for long periods of time without degrading. However, the compound is not water-soluble, and must be dissolved in an organic solvent before use.
Direcciones Futuras
The potential future directions for 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline are numerous. Further research is needed to understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, the compound could be used in the development of new drugs and therapies, as well as in the synthesis of other organic compounds. Finally, the compound could be used as a fluorescent dye for a variety of applications, such as imaging and sensing.
Métodos De Síntesis
The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline involves a multi-step process. The starting material is 4-benzenesulfonamide, which is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base, such as sodium carbonate, to form the quinoline compound. This reaction is followed by the condensation of the quinoline with the sulfonamide to form 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline. This synthesis method is relatively straightforward and can be easily scaled up for larger quantities of the compound.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-12-13-18(14-17(16)2)23(26)21-15-25-22-11-7-6-10-20(22)24(21)29(27,28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCLBILNOXHWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)
![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)



![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)